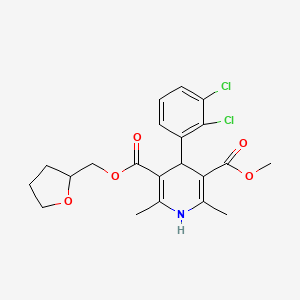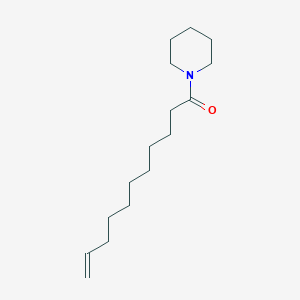
4-Trifluoromethoxy-cyclohexylamine
Übersicht
Beschreibung
4-Trifluoromethoxy-cyclohexylamine (TFMCHA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic amine with a trifluoromethoxy group attached to the cyclohexyl ring. TFMCHA has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
4-Trifluoromethoxy-cyclohexylamine acts as a selective antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is necessary for the activation of the receptor. The inhibition of the NMDA receptor leads to a decrease in glutamate release, which is associated with the pathophysiology of various CNS disorders.
Biochemical and Physiological Effects
4-Trifluoromethoxy-cyclohexylamine has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate in the CNS, which is associated with the pathophysiology of various CNS disorders. 4-Trifluoromethoxy-cyclohexylamine has also been shown to decrease the activity of the dopaminergic system, which is involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
4-Trifluoromethoxy-cyclohexylamine has several advantages and limitations for lab experiments. One advantage is its selectivity for the NMDA receptor, which allows for the study of its specific effects. 4-Trifluoromethoxy-cyclohexylamine also has a long half-life, which allows for the study of its effects over an extended period. One limitation is that it can have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 4-Trifluoromethoxy-cyclohexylamine. One direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another direction is the study of its effects on the immune system, as there is evidence that the NMDA receptor is involved in immune function. Additionally, the development of more selective NMDA receptor antagonists may provide insights into the specific roles of the NMDA receptor in CNS disorders.
Conclusion
In conclusion, 4-Trifluoromethoxy-cyclohexylamine is a chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods, and its mechanism of action has been studied extensively. 4-Trifluoromethoxy-cyclohexylamine has been shown to have various biochemical and physiological effects and has been used in the study of various CNS disorders. The future directions for the study of 4-Trifluoromethoxy-cyclohexylamine include the study of its effects on other neurotransmitter systems and the development of more selective NMDA receptor antagonists.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethoxy-cyclohexylamine has been used in various scientific research applications, including the study of the central nervous system (CNS). It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 4-Trifluoromethoxy-cyclohexylamine has also been used in the study of schizophrenia, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6H,1-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZYZBAEIDGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethoxy-cyclohexylamine | |
CAS RN |
1403865-70-2 | |
| Record name | (1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
